molecular formula C14H14N2O2 B2758490 2-(morpholine-4-carbonyl)quinoline CAS No. 78224-46-1

2-(morpholine-4-carbonyl)quinoline

Cat. No.: B2758490
CAS No.: 78224-46-1
M. Wt: 242.278
InChI Key: UFSHEHQPBZNEBK-UHFFFAOYSA-N
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Description

2-(morpholine-4-carbonyl)quinoline is a heterocyclic compound that combines a morpholine ring and a quinoline ring

Preparation Methods

Synthetic Routes and Reaction Conditions

2-(morpholine-4-carbonyl)quinoline can be synthesized through various synthetic routes. One common method involves the reaction of 2-chloroquinoline-3-carbaldehyde with morpholine in the presence of potassium carbonate (K₂CO₃) in dimethylformamide (DMF). This reaction results in the substitution of chlorine with morpholine, forming 2-(morpholin-4-yl)quinoline-3-carbaldehyde .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using similar reaction conditions as described above. The use of continuous flow reactors and optimized reaction parameters can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(morpholine-4-carbonyl)quinoline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxides.

    Reduction: Reduction reactions can convert the quinoline ring to dihydroquinoline derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the quinoline ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.

    Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Quinoline N-oxides.

    Reduction: Dihydroquinoline derivatives.

    Substitution: Various substituted quinoline derivatives depending on the nucleophile used.

Scientific Research Applications

2-(morpholine-4-carbonyl)quinoline has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(morpholine-4-carbonyl)quinoline involves its interaction with various molecular targets and pathways. The quinoline ring can intercalate with DNA, disrupting its function and leading to cell death. The morpholine ring can interact with enzymes and receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Properties

IUPAC Name

morpholin-4-yl(quinolin-2-yl)methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O2/c17-14(16-7-9-18-10-8-16)13-6-5-11-3-1-2-4-12(11)15-13/h1-6H,7-10H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFSHEHQPBZNEBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=O)C2=NC3=CC=CC=C3C=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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